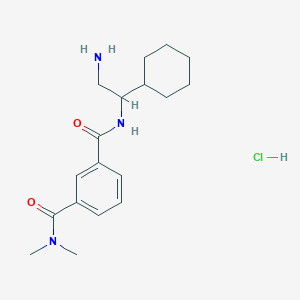

n3-(2-amino-1-cyclohexylethyl)-n1,n1-dimethylbenzene-1,3-dicarboxamide hydrochloride

Description

N3-(2-Amino-1-cyclohexylethyl)-N1,N1-dimethylbenzene-1,3-dicarboxamide hydrochloride (CAS: 1828372-00-4) is a benzenedicarboxamide derivative with a molecular weight of 353.9 g/mol and a minimum purity of 95% . Its structure features a benzene ring substituted with two carboxamide groups at the 1,3-positions. The N1 position is dimethylated, while the N3 position is linked to a 2-amino-1-cyclohexylethyl group. The compound is provided as a hydrochloride salt, likely to enhance solubility for laboratory applications.

Properties

IUPAC Name |

1-N-(2-amino-1-cyclohexylethyl)-3-N,3-N-dimethylbenzene-1,3-dicarboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2.ClH/c1-21(2)18(23)15-10-6-9-14(11-15)17(22)20-16(12-19)13-7-4-3-5-8-13;/h6,9-11,13,16H,3-5,7-8,12,19H2,1-2H3,(H,20,22);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGUBVJZUSHKJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC(=C1)C(=O)NC(CN)C2CCCCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2-amino-1-cyclohexylethyl)-N1,N1-dimethylbenzene-1,3-dicarboxamide hydrochloride typically involves multiple steps. One common route includes the following steps:

Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of 2-amino-1-cyclohexylethylamine through the reduction of the corresponding nitrile or nitro compound.

Amidation Reaction: The cyclohexyl intermediate is then reacted with N,N-dimethylbenzene-1,3-dicarboxylic acid chloride under controlled conditions to form the desired amide bond.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N3-(2-amino-1-cyclohexylethyl)-N1,N1-dimethylbenzene-1,3-dicarboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N3-(2-amino-1-cyclohexylethyl)-N1,N1-dimethylbenzene-1,3-dicarboxamide hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N3-(2-amino-1-cyclohexylethyl)-N1,N1-dimethylbenzene-1,3-dicarboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Cyclohexylethyl vs. Simpler Substituents : The main compound’s cyclohexylethyl group distinguishes it from simpler amines (e.g., 3575-32-4) or phenylhydrazines (e.g., 638-09-5), likely enhancing lipophilicity and steric bulk .

- Dicarboxamide vs.

Commercial and Stability Considerations

The main compound’s discontinued status contrasts with commercially available analogues (e.g., 3575-32-4, 638-09-5), suggesting challenges in synthesis, stability, or demand. Hydrochloride salts (common in all listed compounds) improve solubility but may introduce hygroscopicity or storage limitations .

Biological Activity

n3-(2-amino-1-cyclohexylethyl)-n1,n1-dimethylbenzene-1,3-dicarboxamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Characterized by its unique structure, this compound features a cyclohexyl group, a dimethylbenzene moiety, and two carboxamide functional groups. Its molecular formula is C18H28ClN3O2, and it has a molar mass of approximately 353.89 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure facilitates various biological interactions:

- Molecular Formula : C18H28ClN3O2

- Molecular Weight : 353.89 g/mol

- Functional Groups : Amine, carboxamide

The presence of the hydrochloride salt enhances its solubility in aqueous environments, making it suitable for biological assays.

Biological Activity

Preliminary studies indicate that this compound may interact with specific receptors or enzymes involved in metabolic processes. Notably, compounds with similar structures have been investigated for their roles in modulating pyruvate kinase M2 activity, which is crucial for cancer metabolism and cell proliferation.

Research suggests that the compound may exert its effects through several mechanisms:

- Enzyme Modulation : Potential interaction with metabolic enzymes such as pyruvate kinase M2.

- Receptor Binding : Possible binding to G-protein coupled receptors (GPCRs), influencing various signaling pathways.

- Nucleophilic Substitution : The amine groups can participate in nucleophilic substitution reactions, enhancing reactivity with electrophiles due to the electron-rich aromatic ring.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound:

- Cancer Metabolism : A study demonstrated that similar compounds could inhibit pyruvate kinase M2, leading to reduced cancer cell proliferation.

- Neuropharmacology : Research indicated that structurally analogous compounds might serve as serotonin modulators, suggesting potential applications in treating serotonin-mediated disorders .

- Pharmacodynamics : Interaction studies have shown promising results regarding the binding affinity of related compounds to various biological targets, which could inform future therapeutic strategies.

Comparative Analysis with Similar Compounds

To better understand the unique aspects of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| N1,N1-Dimethylbenzene-1,3-diamine dihydrochloride | Contains a dimethylbenzene core | 1.00 |

| N1,N1-Dimethylbenzene-1,3-diamine | Similar amine functionality | 0.96 |

| N4,N4-Tetramethylbenzene-1,4-diamine dihydrochloride | Additional methyl groups on the aromatic ring | 0.96 |

| 4,4',4''-Triaminotriphenylamine | Triaryl structure with multiple amines | 0.87 |

| Bis(4-dimethylaminophenyl)amine | Contains dimethylaminophenyl groups | 0.87 |

This table highlights the structural diversity among related compounds and indicates potential avenues for comparative biological studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N3-(2-amino-1-cyclohexylethyl)-N1,N1-dimethylbenzene-1,3-dicarboxamide hydrochloride, and how can purity be validated?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclohexane ring functionalization and amide coupling. Purification via column chromatography (silica gel, chloroform/methanol gradients) is recommended. Validate purity using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and confirm structural integrity via -NMR (e.g., δ 1.2–1.8 ppm for cyclohexyl protons) and high-resolution mass spectrometry (HRMS) .

| Key Analytical Parameters |

|---|

| HPLC Purity Threshold |

| HRMS Expected [M+H]+ |

| NMR Key Peaks |

Q. How can researchers determine the solubility and stability of this compound under varying pH conditions?

- Methodological Answer : Conduct equilibrium solubility studies using shake-flask methods in buffers (pH 1.2–7.4) at 25°C. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS analysis. Use differential scanning calorimetry (DSC) to identify polymorphic transitions affecting solubility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use respiratory protection (N95 masks or fume hoods) and nitrile gloves. Refer to Safety Data Sheets (SDS) for spill management (neutralize with 5% acetic acid) and emergency procedures (e.g., CHEMTREC contact: 1-800-424-9300). Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can contradictory data on the compound’s pharmacological activity be resolved?

- Methodological Answer : Apply Guiding Principle 2 (linkage to theory) by contextualizing results within receptor-binding models (e.g., cyclohexyl group’s role in steric hindrance). Use statistical tools like Bayesian meta-analysis to reconcile discrepancies across studies. Validate hypotheses via site-directed mutagenesis or molecular docking simulations .

Q. What advanced separation techniques are suitable for isolating stereoisomers of this compound?

- Methodological Answer : Employ chiral stationary phase chromatography (CSP-HPLC) with cellulose tris(3,5-dimethylphenylcarbamate). Optimize mobile phase (hexane/isopropanol with 0.1% diethylamine). Confirm enantiomeric excess (ee) via circular dichroism (CD) spectroscopy. Reference CRDC subclass RDF2050104 for membrane-based separation innovations .

Q. How can degradation pathways be elucidated under oxidative stress conditions?

- Methodological Answer : Use LC-QTOF-MS to identify degradation products in hydrogen peroxide (0.3% w/v) at 40°C. Map fragmentation patterns against in-silico prediction tools (e.g., Meteor Nexus). Quantify reactive oxygen species (ROS) involvement via electron paramagnetic resonance (EPR) with spin-trapping agents like DMPO .

| Degradation Study Design |

|---|

| Stressor |

| Analysis Interval |

| Key Metrics |

Methodological Frameworks

Q. What theoretical frameworks guide the design of dose-response studies for this compound?

- Methodological Answer : Apply the Hill-Langmuir equation to model receptor occupancy. Use compartmental pharmacokinetic models (e.g., two-compartment) to correlate in vitro potency (IC) with in vivo efficacy. Integrate physiologically based pharmacokinetic (PBPK) modeling for interspecies extrapolation .

Q. How can researchers address variability in bioanalytical assay results?

- Methodological Answer : Implement a "quality by design" (QbD) approach:

- Define critical quality attributes (CQAs): Accuracy (±15%), precision (CV ≤20%).

- Optimize LC-MS/MS parameters: Collision energy (15–35 eV), cone voltage (20–50 V).

- Validate using FDA guidelines for selectivity, matrix effects, and carryover .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data from different cell lines be interpreted?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.